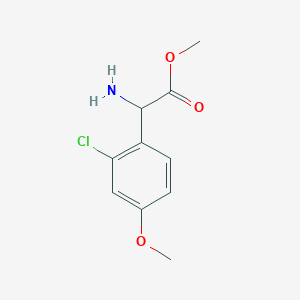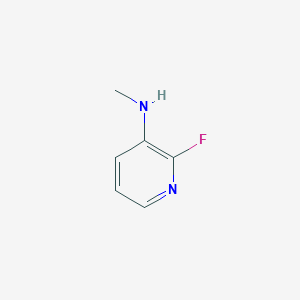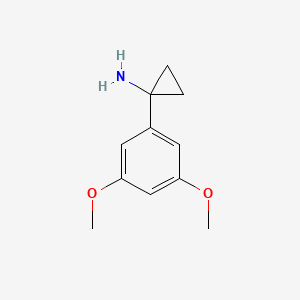
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12ClNO3. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-Amino-2-(4-methoxyphenyl)acetate: Lacks the chloro group, which can affect its reactivity and biological activity.
Methyl 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is unique due to the presence of both chloro and methoxy groups on the aromatic ring. This combination of functional groups provides distinct reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12ClNO3/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |
Clé InChI |
GSBSKEUVSKZIIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine](/img/structure/B11727236.png)

![3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B11727242.png)
![3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11727248.png)
![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)

![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)



![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)

